(R)-2-Cyclopropyl-piperazine dihydrochloride

Description

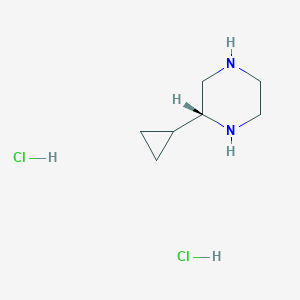

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-cyclopropylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPLIRMDIUZUBL-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The two secondary amine groups within the piperazine moiety are the most reactive sites for functionalization. The nitrogen at position 1 (N1) is adjacent to the chiral center and the sterically demanding cyclopropyl (B3062369) group, while the nitrogen at position 4 (N4) is less hindered. This structural difference allows for potential regioselective reactions, where the N4 position is generally more accessible to electrophilic attack.

N-Alkylation and N-Acylation Reactions

N-Alkylation and N-acylation are fundamental transformations for modifying the piperazine core, enabling the introduction of a wide array of substituents that can modulate the compound's physicochemical properties.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. Common methods include reaction with alkyl halides or reductive amination. nih.gov In a typical N-alkylation with an alkyl halide (e.g., an alkyl bromide or iodide), the piperazine nitrogen acts as a nucleophile, displacing the halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. Due to the higher steric hindrance at N1, mono-alkylation typically occurs preferentially at the N4 position. researchgate.net Achieving di-alkylation requires more forcing conditions or the use of a large excess of the alkylating agent.

Reductive amination provides an alternative route, involving the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to yield the N-alkylated product.

N-Acylation: The introduction of an acyl group is readily achieved by treating the piperazine with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to scavenge the acid byproduct. libretexts.org Similar to alkylation, acylation is expected to occur preferentially at the less hindered N4 nitrogen. The resulting amide bond is a key structural motif in many biologically active molecules. Diacylation is also possible under appropriate stoichiometric conditions. The diastereoselective acylation of racemic methyl-substituted cyclic amines has been studied, indicating that the stereochemistry of the ring can influence the selectivity of the acylation reaction. rsc.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperazines

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF) | N-Alkylpiperazine |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N, DIPEA), Solvent (e.g., DCM, THF) | N-Acylpiperazine |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) | N-Acylpiperazine |

Formation of Amides and Carbamates

Building upon N-acylation, the formation of more complex amides and carbamates allows for significant structural diversification.

Amide Formation: Beyond the use of acyl chlorides, amides can be synthesized directly from carboxylic acids using peptide coupling reagents. fishersci.co.uk Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or modern uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to facilitate nucleophilic attack by the piperazine nitrogen. fishersci.co.ukacgpubs.org This method is particularly useful for coupling sensitive or complex carboxylic acids and is a cornerstone of medicinal chemistry. nih.gov

Carbamate (B1207046) Formation: Carbamates are formed by the reaction of the piperazine nitrogen with a suitable carbonyl derivative. organic-chemistry.org A common method involves reaction with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. nih.gov This reaction introduces an alkoxycarbonyl group onto the nitrogen atom. Alternatively, reaction with an isocyanate (R-N=C=O) yields N-substituted ureas if the other nitrogen is unsubstituted, or a carbamate derivative if the isocyanate is part of a larger molecule. The synthesis of carbamates is a robust reaction used to introduce protecting groups or to act as a stable linker in more complex molecules. google.comnih.gov

Table 2: Reagents for Amide and Carbamate Synthesis with Piperazines

| Product Type | Reagent Class | Specific Example(s) | Coupling/Activating Agent |

|---|---|---|---|

| Amide | Carboxylic Acid | Acetic Acid, Benzoic Acid | EDC, DCC, HATU |

| Amide | Acyl Chloride | Acetyl Chloride, Benzoyl Chloride | None (Base like Et₃N) |

| Carbamate | Chloroformate | Ethyl Chloroformate (EtOCOCl) | Base (e.g., NaOH, Et₃N) |

| Carbamate (Urea) | Isocyanate | Phenyl Isocyanate (PhNCO) | None |

Introduction of Diverse Substituents on the Piperazine Ring

The nucleophilicity of the piperazine nitrogens allows for the introduction of a wide range of functional groups beyond alkyl and acyl moieties, creating diverse chemical scaffolds. nih.govnih.gov

N-Arylation: The introduction of an aryl group onto a nitrogen atom can be accomplished via transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically involves an aryl halide (or triflate) and the piperazine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. This method is a powerful tool for creating arylpiperazine structures, which are common in pharmaceuticals. organic-chemistry.org

Sulfonamide Formation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. The resulting N-S bond is highly stable, and the sulfonamide group can act as a hydrogen bond donor and acceptor.

Michael Addition: As a secondary amine, the piperazine can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds (e.g., acrylates, enones). This reaction forms a new C-N bond at the β-carbon of the unsaturated system, providing a route to derivatives with extended side chains.

These varied reactions highlight the utility of the piperazine moiety as a versatile scaffold for building molecular complexity. epa.govmdpi.com

Reactivity at the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27 kcal/mol). nih.gov This inherent strain makes the C-C bonds susceptible to cleavage under specific reaction conditions, a reactivity not observed in larger cycloalkanes. This unique reactivity provides opportunities for skeletal rearrangement and functionalization. iris-biotech.de

Cyclopropane (B1198618) Ring Modifications

The most significant reactivity of the cyclopropyl group involves reactions that lead to the opening of the strained ring. These transformations can be initiated by acids, electrophiles, radicals, or transition metals. nih.gov

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a corner-protonated cyclopropane intermediate that can undergo ring-opening to form a carbocation. This carbocation can then be trapped by a nucleophile. For a 2-substituted piperazine, this could lead to the formation of 1,3-difunctionalized propane (B168953) derivatives.

Electrophilic and Radical Addition: Electrophiles and radicals can add to the cyclopropane ring, inducing cleavage of a distal C-C bond to form a more stable carbocation or radical intermediate, which then reacts further. Such reactions can convert the cyclopropyl group into an open-chain structure. beilstein-journals.org For example, reactions involving N-bromosuccinimide (NBS) under radical conditions could potentially lead to ring-opened brominated products.

Transition-Metal-Catalyzed Reactions: Palladium, rhodium, nickel, and other transition metals can catalyze a variety of cyclopropane ring-opening reactions. researchgate.net These reactions often proceed through a metallacyclobutane intermediate. Depending on the catalyst and reaction conditions, this can lead to isomerizations, cycloadditions, or cross-coupling reactions where the cyclopropyl group acts as a three-carbon synthon. researchgate.net

Derivatization at the Cyclopropyl Carbons

Direct functionalization of the C-H bonds of the cyclopropyl ring without ring-opening is synthetically challenging due to their relative inertness. However, certain strategies can be envisioned, though they are less common than N-functionalization or ring-opening pathways.

Carbene/Nitrene Insertion: In principle, highly reactive intermediates like carbenes or nitrenes could insert into the C-H bonds of the cyclopropyl ring, although such reactions often lack selectivity.

Directed Metallation: If a directing group is present on the piperazine nitrogen (e.g., a removable picolinamide (B142947) group), it might be possible to direct a C-H activation catalyst to functionalize one of the C-H bonds on the cyclopropyl ring.

Synthesis from Functionalized Precursors: A more practical approach to obtaining derivatives with substituents on the cyclopropyl ring is to start the synthesis with an already functionalized cyclopropyl precursor, rather than attempting to modify the ring on the pre-formed piperazine structure. youtube.com For instance, using a 1-carboxycyclopropylamine derivative in the initial piperazine synthesis would result in a final product with a carboxylic acid group on the cyclopropyl ring.

The reactivity of the cyclopropyl moiety, particularly its propensity for ring-opening, offers a distinct set of synthetic pathways for modifying (R)-2-Cyclopropyl-piperazine, complementary to the more conventional reactions at the piperazine nitrogens. researchgate.net

Multi-component Reactions Incorporating the (R)-2-Cyclopropyl-piperazine Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The (R)-2-Cyclopropyl-piperazine scaffold, possessing two nucleophilic nitrogen atoms, is theoretically a suitable candidate for various MCRs. However, specific examples of its use in such reactions are not readily found in the current body of scientific literature.

Based on the general reactivity of piperazines in MCRs, one could anticipate the participation of (R)-2-Cyclopropyl-piperazine in reactions such as the Ugi and Mannich reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. As a secondary diamine, (R)-2-Cyclopropyl-piperazine could potentially serve as the amine component. A "split-Ugi" approach, which is suitable for bis-secondary diamines, could lead to the regioselective functionalization of the piperazine ring, generating a scaffold where one nitrogen is acylated and the other is alkylated in a single step. nih.gov This methodology offers a significant advantage for creating diverse libraries of compounds for drug discovery without the need for protecting groups. nih.gov

Mannich Reaction: The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (e.g., a ketone). wikipedia.org (R)-2-Cyclopropyl-piperazine could act as the amine component, leading to the formation of β-amino carbonyl compounds, also known as Mannich bases. wikipedia.orgthermofisher.com These products are valuable synthetic intermediates that can undergo further transformations. thermofisher.com

It is important to note that the steric hindrance from the cyclopropyl group at the 2-position might influence the reactivity of the adjacent nitrogen atom in these reactions. The specific reaction conditions, including catalysts and solvents, would need to be optimized to achieve desired outcomes. The table below outlines hypothetical products from these MCRs, emphasizing that these are theoretical and not based on published experimental results for this specific compound.

| Reaction Type | Reactants | Potential Product Class | Key Features of Product |

|---|---|---|---|

| Ugi Reaction (Split) | (R)-2-Cyclopropyl-piperazine, Aldehyde, Carboxylic Acid, Isocyanide | Substituted Piperazine Amide | Regioselective acylation and alkylation of the piperazine nitrogens. |

| Mannich Reaction | (R)-2-Cyclopropyl-piperazine, Formaldehyde, Ketone | β-Amino Ketone (Mannich Base) | Introduction of an aminomethyl group to the α-position of the ketone. |

Stability and Transformation Pathways of the Dihydrochloride (B599025) Salt Form

Specific stability data and detailed transformation pathways for (R)-2-Cyclopropyl-piperazine dihydrochloride are not available in published literature. However, general principles regarding the stability of piperazine salts can provide some insights. Piperazine and its simple salts, including the hydrochloride form, are generally considered to be stable compounds. nih.gov

The dihydrochloride salt form of an amine is typically more stable than the free base, particularly against oxidative degradation. The protonation of the nitrogen atoms reduces their nucleophilicity and susceptibility to oxidation.

Potential transformation and degradation pathways for piperazine derivatives under harsh conditions can include:

Thermal Degradation: At elevated temperatures, piperazine can undergo ring-opening reactions or polymerization. researchgate.net The presence of the cyclopropyl group might influence the thermal stability of the molecule.

Oxidative Degradation: In the presence of oxygen and catalysts such as metal ions, piperazines can degrade into various products, including ethylenediamine, N-formylpiperazine, and various carboxylic acids like formate (B1220265) and acetate. researchgate.net Studies on piperazine degradation in the context of CO2 capture have shown that the presence of other compounds can either enhance or inhibit these degradation pathways. hw.ac.uk

Hydrolytic Stability: As a salt of a strong acid (HCl) and a weak base (the piperazine derivative), the dihydrochloride salt is expected to be stable in neutral and acidic aqueous solutions. In basic solutions, it will be converted to the free base.

The table below summarizes potential stability aspects and transformation pathways based on general knowledge of piperazine chemistry, as specific data for this compound is lacking.

| Condition | Potential Transformation/Degradation Pathway | Potential Products | Notes |

|---|---|---|---|

| Elevated Temperature | Thermal degradation (e.g., ring opening, polymerization) | Ethylenediamine derivatives, oligomers/polymers | Specific decomposition temperature is unknown. |

| Oxidizing Conditions | Oxidative degradation | Ethylenediamine derivatives, N-formylpiperazine derivatives, formate, acetate | The dihydrochloride salt form is expected to have higher oxidative stability than the free base. |

| Aqueous Solution (pH dependent) | Conversion to free base | (R)-2-Cyclopropyl-piperazine | Stable in acidic to neutral pH. Conversion to free base occurs at alkaline pH. |

Role As a Privileged Scaffold in Medicinal Chemistry Research

Design and Synthesis of Novel Chemical Entities Incorporating the (R)-2-Cyclopropyl-piperazine Core

The design of novel chemical entities often leverages the piperazine (B1678402) core as a central building block. nih.gov The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the introduction of various substituents to explore chemical space and optimize interactions with biological targets. nih.govnih.gov The incorporation of a cyclopropyl (B3062369) group at the C2 position introduces a chiral center and a rigid, lipophilic element, which can significantly influence a molecule's conformation and binding affinity. unl.pt The biological activity of such compounds can be correlated with their molecular conformation, and the cyclopropane (B1198618) ring helps to create partial conformational constraint. unl.pt

The synthesis of C2-substituted piperazines, especially in an enantiomerically pure form, is a key focus for medicinal chemists. rsc.org Efficient and asymmetric synthetic routes are crucial for exploring the distinct biological activities of different stereoisomers. rsc.org Synthetic strategies often involve multi-step sequences. For instance, the synthesis of piperazine derivatives can be achieved by cyclizing an appropriate aniline (B41778) intermediate with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net Other methods include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides to generate N-alkylated piperazines. nih.govmdpi.com More advanced photoredox catalysis methods have also been developed for the C-H functionalization of piperazines, offering green and efficient routes to diverse derivatives. mdpi.com For compounds incorporating the cyclopropyl-piperazine core, synthesis may involve the coupling of a pre-formed cyclopropyl(piperazin-1-yl)methanone with other molecular fragments. nih.gov The optimization of these synthetic routes, for example by selecting the appropriate base, solvent, and reaction conditions, is critical for achieving high yields and purity. wisdomlib.orgwisdomlib.org

Structure-Activity Relationship (SAR) Studies of Cyclopropyl-Piperazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For piperazine derivatives, SAR studies elucidate the structural requirements for receptor binding and selectivity. researchgate.net These studies involve systematically modifying the piperazine scaffold and assessing the impact on pharmacological properties.

Chirality plays a pivotal role in drug design, as stereoisomers can exhibit significantly different binding affinities and biological effects. nih.gov The introduction of a cyclopropyl group at the C2 position of the piperazine ring creates a stereocenter, leading to (R) and (S) enantiomers. The absolute stereochemistry of these enantiomers can be a critical determinant of their interaction with chiral biological targets like receptors and enzymes. researchgate.netnih.gov

Research has shown that the specific stereochemistry of a molecule can lead to a privileged architecture for binding to a particular receptor. nih.gov For example, in a series of dopamine (B1211576) D3 receptor ligands, the full resolution of chiral centers, including those on a cyclopropyl moiety incorporated into a linker, resulted in a lead compound with significantly higher binding selectivity. nih.gov The effect of chirality has also been explored in sigma receptor ligands, where specific enantiomers have demonstrated higher selectivity for one receptor subtype over another. nih.gov Therefore, the asymmetric synthesis and evaluation of individual enantiomers of 2-cyclopropyl-piperazine derivatives are essential to identify the eutomer (the more active stereoisomer) and to optimize ligand-target interactions.

The biological activity of cyclopropyl-piperazine derivatives is highly dependent on the nature and position of substituents on both the cyclopropyl and piperazine rings. nih.govnih.gov Modifications to the piperazine ring, particularly at the nitrogen atoms, can significantly influence receptor binding affinity and selectivity. researchgate.net

The substituents on the second nitrogen of the piperazine ring are also critical. SAR studies on various classes of piperazine derivatives have shown that:

Aromatic vs. Aliphatic Substituents: The introduction of different aryl or alkyl groups can dramatically alter activity. For histamine (B1213489) H3 receptor ligands, simple (cyclo)alkyl substituents at the 4-position of piperazine were found to negatively impact the ligand's activity. researchgate.net

Linker Length: The length of an alkyl chain connecting the piperazine to another part of the molecule can affect affinity. For certain serotonin (B10506) receptor ligands, minimal differences in affinity were observed when using either a three or four-carbon linker. nih.gov

Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents on an aryl ring attached to the piperazine can enhance or diminish activity. For some antitumor agents, the introduction of electron-withdrawing groups like chloro- or fluoro-substituents on a benzene (B151609) ring linked to piperazine enhanced the activity. nih.gov

These findings underscore the importance of systematic modifications to the cyclopropyl-piperazine scaffold to fine-tune the biological activity for a desired target. wisdomlib.org

Application in Ligand Design for Specific Molecular Targets

The (R)-2-cyclopropyl-piperazine scaffold has been utilized in the design of ligands for a variety of G-protein coupled receptors (GPCRs) and other biological targets. nih.govresearchgate.net Its structural features make it a versatile template for developing selective modulators of histamine and sigma receptors.

The histamine H3 receptor (H3R) is a significant drug target for various central nervous system disorders. ncn.gov.plnih.gov The piperazine moiety is a well-established scaffold for designing potent H3R ligands. nih.govresearchgate.netbohrium.com Numerous piperazine derivatives have been synthesized and evaluated for their affinity at the H3R, with many exhibiting nanomolar potency. nih.gov

The cyclopropyl group, often as part of a larger substituent, has been incorporated into H3R antagonists. For example, Ciproxifan, a potent and selective H3-receptor antagonist, features a cyclopropyl-ketone moiety. researchgate.net In other series, a cyclopropylmethanone group was attached to the piperazine nitrogen. nih.gov SAR studies have revealed that while the piperazine core is crucial, the nature of the substituent at the N4-position is key to modulating H3R affinity. researchgate.net For instance, in one series of cyclopropylmethanone derivatives, the piperazine analog (KSK67) was found to be highly selective for H3R, whereas its piperidine (B6355638) counterpart (KSK68) also showed high affinity for sigma-1 receptors, highlighting the subtle but critical role of the core heterocyclic ring. nih.gov

Table 1: Binding affinities of selected piperazine and related derivatives at Histamine H3 Receptors. Data sourced from multiple studies. researchgate.netnih.govnih.gov

Sigma receptors (σ1R and σ2R) are implicated in a range of neurological disorders and cancer, making them attractive therapeutic targets. researchgate.net Piperazine-based structures have been extensively explored for their ability to bind to sigma receptors. nih.govresearchgate.netunict.it

The design of sigma receptor ligands often involves a substituted piperazine ring connected via an alkyl spacer to a lipophilic group, such as a naphthalene (B1677914) or tetralin nucleus. nih.govresearchgate.net High-affinity σ2R ligands have been identified among N-cyclohexylpiperazine derivatives. nih.gov While piperazine derivatives can show high affinity for σ1R, sometimes due to the presence of the two nitrogen atoms allowing for additional binding modes, achieving high selectivity over σ2R can be challenging. nih.govresearchgate.net

The substitution of a piperazine ring with a piperidine ring has been shown to be a critical structural modification for achieving dual H3/σ1 receptor activity or for tuning selectivity. nih.gov For example, in a direct comparison, a piperazine derivative (Compound 4) showed low affinity for σ1R (Ki = 1531 nM), while its corresponding piperidine analog (Compound 5) displayed very high affinity (Ki = 3.64 nM). nih.gov This demonstrates that while the broader cyclopropyl-piperazine scaffold can be directed towards sigma receptors, the specific nature of the heterocyclic core is a key determinant of affinity and selectivity.

Table 2: Comparative binding affinities of selected piperazine and piperidine derivatives at Sigma-1 Receptors. Data sourced from multiple studies. nih.govnih.govnih.gov

Dopamine Receptor Ligands (e.g., D3R)

The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and has been implicated in the pathophysiology of several neuropsychiatric disorders, including substance use disorder and schizophrenia. nih.gov The development of D3R-selective ligands has been a significant focus of medicinal chemistry research. The piperazine scaffold has been instrumental in the design of potent and selective D3R antagonists and partial agonists. nih.gov

The (R)-2-cyclopropyl-piperazine moiety can serve as a key pharmacophore that interacts with the orthosteric binding site of the D3R. The cyclopropyl group can provide favorable hydrophobic interactions within the receptor's binding pocket, while the piperazine nitrogens can form crucial hydrogen bonds. The stereochemistry at the 2-position of the piperazine ring is often critical for achieving high affinity and selectivity for the D3R over the closely related D2 receptor.

Table 1: Examples of Piperazine-Based Dopamine Receptor Ligands

| Compound | Target(s) | Activity |

|---|---|---|

| SB-277011-A | D3R | Antagonist |

| PG01037 | D3R | Antagonist |

| Cariprazine | D3R/D2R | Partial Agonist |

Research has shown that modifications to the piperazine scaffold can modulate the ligand's efficacy, transitioning a molecule from a full antagonist to a partial agonist. This fine-tuning of activity is crucial for developing drugs with an optimal therapeutic profile.

μ-Opioid Receptor Ligands

The μ-opioid receptor (MOR) is the primary target for opioid analgesics like morphine and fentanyl. nih.gov While effective for pain management, activation of the MOR is also associated with severe side effects, including respiratory depression and addiction. The development of safer opioid analgesics is a major goal in medicinal chemistry.

The piperazine scaffold has been incorporated into the design of novel MOR ligands. In some instances, the piperazine ring acts as a central scaffold to which pharmacophores targeting the MOR are attached. The cyclopropyl group, as seen in (R)-2-Cyclopropyl-piperazine, can be a key structural feature. For example, cyclopropylfentanyl is a potent MOR agonist. nih.gov The rigid nature of the cyclopropyl group can influence the ligand's conformation and its interaction with the receptor, potentially affecting its signaling properties. Researchers are exploring how modifications of the piperazine and its substituents can lead to biased MOR agonists, which preferentially activate G-protein signaling pathways over the β-arrestin pathway, a strategy hypothesized to separate analgesia from adverse effects. rsc.orgrsc.org

Other Receptor Modulators

The versatility of the piperazine scaffold extends beyond dopamine and opioid receptors. It is a common structural motif in ligands for a wide range of other G protein-coupled receptors (GPCRs) and ion channels. For instance, piperazine derivatives have been developed as antagonists for histamine receptors, serotonin receptors, and adrenergic receptors. researchgate.net The ability of the piperazine ring to present substituents in specific spatial orientations makes it an ideal scaffold for targeting the diverse binding pockets of these receptors.

Furthermore, the (R)-2-cyclopropyl-piperazine scaffold has been explored in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, novel 2-((pyridin-3-yloxy)methyl)piperazines have been identified as potent and selective modulators of the α7 nAChR, with potential applications in treating inflammatory disorders. nih.gov

Development of Multi-Target Directed Ligands (MTDLs) based on the Piperazine Scaffold

The multifactorial nature of complex diseases like Alzheimer's disease (AD) and other neurodegenerative disorders has led to the development of multi-target-directed ligands (MTDLs). researchgate.net MTDLs are single molecules designed to interact with multiple biological targets involved in the disease pathology. researchgate.netmdpi.com This approach offers potential advantages over combination therapy, including improved efficacy, reduced risk of drug-drug interactions, and better patient compliance. mdpi.com

The piperazine scaffold is an excellent platform for the design of MTDLs due to its ability to be readily derivatized at two distinct points (the N1 and N4 positions). nih.gov This allows for the incorporation of different pharmacophores, each targeting a specific biological target, into a single molecule. For example, in the context of AD, researchers have designed piperazine-based MTDLs that simultaneously inhibit acetylcholinesterase (AChE), modulate monoamine oxidase B (MAO-B), and chelate metal ions. researchgate.netmdpi.com

The (R)-2-cyclopropyl-piperazine dihydrochloride (B599025) scaffold can serve as a core fragment in the design of MTDLs. The cyclopropyl group can provide a specific conformational constraint, while the piperazine ring serves as the anchor for attaching different pharmacophoric elements. For instance, one nitrogen of the piperazine could be linked to a moiety targeting the D3 receptor, while the other nitrogen is connected to a pharmacophore for the μ-opioid receptor, creating a dual-target ligand for potential use in pain and addiction. nih.gov

Contributions to Pharmacokinetic Profile Optimization through Scaffold Design

Beyond its role in pharmacodynamics (how a drug affects the body), the piperazine scaffold also plays a crucial role in optimizing the pharmacokinetic profile of a drug (how the body affects the drug). The physicochemical properties of the piperazine ring can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME).

The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH. nih.gov This property can enhance the aqueous solubility of a compound, which is often a critical factor for oral bioavailability. mdpi.com By modifying the substituents on the piperazine ring, medicinal chemists can fine-tune the lipophilicity (logP) and basicity (pKa) of a molecule to achieve an optimal balance between solubility and permeability across biological membranes.

The piperazine ring is also generally metabolically stable. However, the substituents on the nitrogen atoms can be susceptible to metabolic enzymes, such as cytochrome P450s. This can be strategically utilized to design prodrugs or to control the rate of drug clearance. The presence of the cyclopropyl group in (R)-2-Cyclopropyl-piperazine can also influence its metabolic stability, as cyclopropyl rings are often more resistant to metabolic oxidation compared to simple alkyl chains.

Preclinical Pharmacological Investigations of Derivatives

In Vitro and In Vivo Biological Activity Assessments of (R)-2-Cyclopropyl-piperazine Derivatives

Derivatives incorporating the cyclopropyl-piperazine scaffold have been synthesized and evaluated for a range of biological activities. The piperazine (B1678402) nucleus is a common feature in drugs targeting the central nervous system (CNS) and has also been explored for anticancer, antimicrobial, and anti-inflammatory properties. The addition of the cyclopropyl (B3062369) moiety is a strategic approach to modulate the pharmacological profile of the parent piperazine compound. Natural and synthetic molecules containing a cyclopropane (B1198618) ring are known to exhibit a wide spectrum of biological effects, including enzyme inhibition and neurochemical activities.

Preclinical assessments of these derivatives often begin with in vitro assays to determine their activity at a cellular or molecular level, such as cytotoxicity against cancer cell lines or minimum inhibitory concentrations (MICs) against microbial strains. Promising candidates from in vitro studies are then advanced to in vivo animal models to evaluate their efficacy and pharmacological effects in a whole-organism context. For instance, studies on various piperazine derivatives have utilized animal models to investigate antinociceptive properties through tests like the hot-plate and tail-clip assays, which measure response to thermal and mechanical pain stimuli.

Preclinical Evaluation of Potential Therapeutic Applications

The piperazine scaffold is a constituent of numerous anticancer agents, and its derivatives are actively investigated for their potential to inhibit tumor growth. Research into derivatives that combine the piperazine ring with a cyclopropyl group has yielded compounds with notable antineoplastic activity.

A study focused on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives identified compounds with significant in vitro anticancer activity. Five compounds from this series were screened against the human breast cancer cell line MDA-MB-435. Among them, two compounds, designated 3a and 3c , demonstrated notable activity. Compound 3c was reported to be active in both anticancer and antituberculosis screenings.

| Compound Series | Tested Cell Line | Key Findings |

|---|---|---|

| [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives | MDA-MB-435 (Human Breast Cancer) | Compounds 3a and 3c showed notable in vitro anticancer activity. |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Piperazine-containing compounds have shown considerable promise in this area.

The same series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives evaluated for anticancer activity was also screened for antituberculosis effects. The study utilized the standard H37Rv strain of M. tuberculosis in Middlebrook 7H-9 broth. Three compounds from the series (3a , 3b , and 3c ) exhibited significant antituberculosis activity.

In a separate line of research, a series of novel fluoroquinolone analogues incorporating a 1-cyclopropyl-7-(piperazin-1-yl) core was synthesized and evaluated. Many of these compounds showed activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 7.32 to 136.10 μM.

| Compound Series | Tested Strain | Activity Range (MIC) |

|---|---|---|

| [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives | M. tuberculosis H37Rv | Compounds 3a, 3b, and 3c showed significant activity. |

| 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid analogues | M. tuberculosis H37Rv | 7.32 - 136.10 µM |

Piperazine derivatives have been investigated for their potential to alleviate pain. Preclinical studies often employ various animal models to assess both centrally and peripherally mediated antinociceptive effects. For example, research on thiazole-piperazine derivatives has utilized tail-clip and hot-plate tests, which assess responses to mechanical and thermal stimuli, respectively, to indicate centrally mediated analgesia. The acetic acid-induced writhing test is used to evaluate peripheral antinociceptive activity by measuring the response to chemically induced visceral pain.

In studies of certain thiazole-piperazine derivatives, compounds that significantly prolonged reaction times in the tail-clip and hot-plate tests were identified. Furthermore, these active compounds also reduced the number of writhing behaviors in the acetic acid test. Mechanistic studies involving the opioid receptor antagonist naloxone (B1662785) suggested that the antinociceptive effects of these specific piperazine derivatives were associated with the opioid system. While these findings highlight the potential of the broader piperazine class, specific preclinical studies detailing the antinociceptive properties of (R)-2-Cyclopropyl-piperazine derivatives were not prominently featured in the reviewed literature.

The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system, including antipsychotic and antidepressant agents. Preclinical research has explored the CNS depressant activity of various piperazine derivatives. Animal models are crucial in these investigations to assess effects on motor activity and other physiological parameters. For instance, studies have evaluated the impact of piperazine compounds on muscle contraction and blood pressure in animal models. The N-phenylpiperazine subunit, in particular, is a versatile scaffold for CNS agents. Although the piperazine class is widely recognized for its CNS activity, specific preclinical evaluations of (R)-2-Cyclopropyl-piperazine derivatives in animal models for CNS effects (excluding human behavioral studies) are not extensively detailed in the available literature.

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research, and piperazine derivatives have been a source of promising candidates.

A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid analogues were screened for antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Many of these compounds exhibited potent activity, with MIC values in the range of 0.44 to 34.02 μM. One compound in particular, 3f , was found to be the most active, with MICs of 0.44 μM and 0.8 μM against S. aureus and E. coli, respectively.

Another study reported the successful synthesis of a range of sulfonyl and carboxamide derivatives of cyclopropyl piperazine, noting their significant antibacterial and antifungal properties. These findings underscore the potential of the cyclopropyl-piperazine scaffold in the development of new antimicrobial agents.

| Compound Series | Organism | Activity Range (MIC) | Most Active Compound |

|---|---|---|---|

| 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid analogues | Staphylococcus aureus (Gram-positive) | 0.44 - 34.02 µM | 3f (MIC: 0.44 µM) |

| Escherichia coli (Gram-negative) | 3f (MIC: 0.8 µM) | ||

| Cyclopropyl piperazine sulfonyl and carboxamide derivatives | Various bacteria and fungi | Reported as significant |

Other Investigational Biological Activities (e.g., antidiabetic, antiviral, anti-inflammatory, anti-Alzheimer's)

The piperazine nucleus is a component of numerous investigational compounds with diverse therapeutic potential, including antiviral, anti-inflammatory, anti-Alzheimer's, and antidiabetic properties. wisdomlib.orgresearchgate.net

Antiviral Activity Piperazine derivatives have been a significant focus in the development of antiviral agents, particularly as entry inhibitors for HIV-1. nih.govnih.gov These compounds often function as antagonists of the CCR5 receptor, a co-receptor essential for the entry of R5-tropic HIV-1 strains into host cells. wikipedia.orgpatsnap.com By blocking this receptor, these antagonists prevent the virus from infecting immune cells. wikipedia.org For instance, research into piperazine-based CCR5 antagonists led to the discovery of potent inhibitors of HIV-1 replication. nih.govnih.gov

Beyond HIV, the piperazine scaffold has been investigated for activity against other viruses. Studies have shown that piperazine can bind to a conserved hydrophobic pocket in the capsid protein of the Chikungunya virus, suggesting a potential mechanism for alphavirus inhibition. nih.gov Furthermore, piperazine-modified analogues of nucleozin (B1677030) have been explored for their anti-influenza activity, highlighting the importance of the piperazine ring for maintaining antiviral potency. plos.org

Anti-inflammatory Activity The anti-inflammatory potential of piperazine derivatives is well-documented, often linked to the modulation of chemokine receptors that play a crucial role in the inflammatory cascade. nih.govnih.gov The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key mediators in the recruitment of monocytes to sites of inflammation. nih.gov The CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases. nih.govbiorxiv.org Consequently, small-molecule CCR2 antagonists, many of which are based on a piperazine structure, have been developed as potential therapeutic agents for conditions such as rheumatoid arthritis, multiple sclerosis, and asthma. nih.govnih.govresearchgate.net

In addition to chemokine receptor antagonism, other mechanisms contribute to the anti-inflammatory effects of piperazine derivatives. Studies on methyl salicylate (B1505791) derivatives bearing a piperazine moiety have demonstrated significant inhibition of cyclooxygenase (COX)-2 upregulation and a reduction in the release of pro-inflammatory cytokines like interleukin (IL)-6 and tumor necrosis factor (TNF)-α. nih.gov

Anti-Alzheimer's Disease Activity In the context of neurodegenerative disorders, piperazine derivatives are being explored as potential therapeutics for Alzheimer's disease. nih.gov One strategy involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated competitive inhibition of both AChE and BChE. nih.gov Another approach focuses on the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating the stability of dendritic spines and memory formation. nih.gov

Antidiabetic Activity The piperazine ring is a key feature in several classes of compounds investigated for the treatment of type II diabetes. nih.govnih.gov One major target is the enzyme dipeptidyl peptidase-4 (DPP-4), which inactivates incretin (B1656795) hormones that help regulate blood sugar. Inhibition of DPP-4 extends the action of these hormones, leading to improved glycemic control. pensoft.net Piperazine sulphonamide derivatives have been synthesized and evaluated as DPP-4 inhibitors. pensoft.net Other studies have focused on the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. N-phenyl piperazine derivatives have shown potential as α-amylase inhibitors, which could help manage post-meal blood glucose levels. biomedpharmajournal.org

Mechanistic Studies of Target Engagement (receptor binding, enzyme inhibition)

The therapeutic effects of piperazine derivatives are underpinned by their specific interactions with biological targets, which have been characterized through receptor binding assays and enzyme inhibition studies.

Receptor Binding A significant area of research has been the development of piperazine derivatives as chemokine receptor antagonists. These compounds bind to receptors like CCR2 and CCR5, preventing the downstream signaling that leads to inflammatory cell recruitment. wikipedia.orgnih.gov The binding affinity of these compounds is often high, with dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) in the nanomolar range. For example, a potent dual CCR2/CCR5 antagonist was found to inhibit monocyte chemotaxis with an IC50 value of 0.3 nM. nih.gov

Piperazine derivatives also show affinity for other G-protein-coupled receptors, including histamine (B1213489) H3 and sigma (σ) receptors. nih.gov Certain derivatives have demonstrated high affinity for both the histamine H3 receptor (hH3R) and the σ1 receptor, with Ki values in the low nanomolar range. nih.gov Such dual-targeting compounds are of interest for complex conditions like neuropathic pain.

| Compound Class | Target Receptor | Binding Affinity (Ki or IC50, nM) | Reference |

|---|---|---|---|

| Piperazine Derivative | CCR2 | 0.3 | nih.gov |

| Piperazine Derivative (Compound 11) | Human Histamine H3 Receptor (hH3R) | 6.2 | nih.gov |

| Piperazine Derivative (Compound 11) | Sigma-1 Receptor (σ1R) | 4.41 | nih.gov |

| Piperazine Derivative (Compound 11) | Sigma-2 Receptor (σ2R) | 67.9 | nih.gov |

| Piperazine Derivative (Compound 16) | Human Histamine H3 Receptor (hH3R) | 12.7 | nih.gov |

| Piperazine Derivative (Compound 16) | Sigma-1 Receptor (σ1R) | 37.8 | nih.gov |

Enzyme Inhibition Piperazine derivatives have been designed to inhibit various enzymes implicated in disease pathogenesis. In the field of Alzheimer's research, derivatives have been synthesized that competitively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, was found to be an extraordinarily potent BChE inhibitor with a Ki of 1.6 nM. nih.gov

For type II diabetes, piperazine-based compounds have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) and α-amylase. pensoft.netbiomedpharmajournal.org Additionally, the piperazine scaffold has been used to develop inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme for the bacterium's cell wall synthesis, indicating potential as antitubercular agents. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Potency (Ki or IC50) | Reference |

|---|---|---|---|

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (Compound 4c) | Acetylcholinesterase (AChE) | 10.18 µM | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (Compound 7b) | Butyrylcholinesterase (BChE) | 1.6 nM | nih.gov |

| Piperazine Sulphonamide Derivative (Compound 8h) | Dipeptidyl Peptidase-4 (DPP-4) | 27.32% inhibition at 10 µM | pensoft.net |

| N-Phenyl Piperazine Derivative (Compound P7) | α-Amylase | ~50% inhibition at 100 µg/mL | biomedpharmajournal.org |

Stereochemical Influence on Preclinical Pharmacological Outcomes

The importance of stereochemistry is well-illustrated in the development of piperazine-based CCR5 antagonists for HIV-1. In one study, the optimization of a lead compound involved modifying a benzylic substituent, where the specific stereochemistry was shown to be a key factor in controlling receptor selectivity (CCR5 vs. muscarinic receptors) and potency. nih.gov The final clinical candidate, Sch-417690, possessed a specific combination of (R) and (S) stereocenters that conferred excellent receptor selectivity and oral bioavailability. nih.gov This demonstrates that a precise spatial arrangement of substituents on and around the piperazine core is necessary for optimal binding to the receptor pocket.

Similarly, studies on 4-alkyl-4-arylpiperidine derivatives (a related class of cyclic amines) as opioid ligands have shown that stereochemistry dictates their functional activity. nih.gov Compounds that preferentially adopt an axial 4-aryl chair conformation act as potent agonists, whereas those preferring an equatorial 4-aryl conformation exhibit antagonist properties. nih.gov While this study was on piperidines, the principle that stereochemical conformation governs the mode of interaction (agonist vs. antagonist) is broadly applicable and highlights the likely importance of the cyclopropyl group's orientation in (R)-2-Cyclopropyl-piperazine derivatives for their target engagement. The distinct pharmacological profiles of different isomers underscore the necessity of stereospecific synthesis and testing in drug development. researchgate.net

Advanced Analytical Methodologies for Compound Characterization and Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating "(R)-2-Cyclopropyl-piperazine dihydrochloride" from potential impurities and for determining its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

HPLC is a versatile technique for the analysis of non-volatile compounds like piperazine (B1678402) derivatives. For chiral molecules such as (R)-2-Cyclopropyl-piperazine dihydrochloride (B599025), chiral HPLC is essential to separate and quantify the enantiomers, thereby determining the enantiomeric excess (e.e.).

Methodology and Research Findings:

The analysis of piperazine and its derivatives by HPLC often requires specific considerations due to their hydrophilic nature and lack of a strong UV chromophore. sielc.com To overcome these challenges, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to allow for sensitive UV detection. jocpr.com Alternatively, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be utilized when UV detection is not feasible. sielc.com

For the enantiomeric separation of chiral piperazines, specialized chiral stationary phases (CSPs) are necessary. While specific methods for this compound are not extensively published, methodologies developed for other chiral piperazines can be adapted. For instance, polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), have proven effective for separating enantiomers of various chiral compounds, including those with piperazine scaffolds. unl.ptresearchgate.net

The separation is typically achieved using a normal-phase or reversed-phase mobile phase. A common mobile phase for chiral separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net The precise ratio of these solvents is optimized to achieve the best resolution between the enantiomers.

A representative, though generalized, set of HPLC conditions for the analysis of a chiral piperazine derivative is presented in the table below.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | n-Hexane/Isopropanol (ratio optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at a specific wavelength (e.g., 254 nm) or MS |

| Injection Volume | 10 µL |

This table presents typical starting conditions for chiral HPLC method development for a compound like this compound, based on methods for related structures.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While piperazine itself can be analyzed by GC, its derivatives may require derivatization to improve their volatility and chromatographic behavior.

Methodology and Research Findings:

For the analysis of piperazine and its derivatives, a common approach involves derivatization to create less polar and more volatile compounds. Acetylation is a frequently used derivatization technique in GC analysis. nih.gov

A typical GC method for piperazine derivatives would utilize a capillary column with a suitable stationary phase, such as a DB-17 (50% phenyl - 50% methylpolysiloxane) column. researchgate.net The separation is achieved by programming the oven temperature to ramp up, allowing for the elution of compounds with different boiling points at different times. Flame Ionization Detection (FID) is a common detector for this type of analysis due to its sensitivity to organic compounds. unodc.org

The table below outlines a general set of GC conditions that could be adapted for the analysis of (R)-2-Cyclopropyl-piperazine.

| Parameter | Condition |

| Column | DB-17, 30 m x 0.53 mm ID, 1 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 2 mL/min) |

| Injector Temp. | 250 °C |

| Detector Temp. | 260 °C (FID) |

| Oven Program | Initial temp. 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min |

| Injection Volume | 1.0 µL |

This table provides an example of GC conditions that could be used for the analysis of piperazine derivatives and could be optimized for (R)-2-Cyclopropyl-piperazine.

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of a compound, as well as for identifying and quantifying impurities. It is often coupled with a chromatographic technique like LC or GC.

LC-MS and GC-MS Applications in Research

The combination of liquid chromatography or gas chromatography with mass spectrometry provides a highly sensitive and specific analytical method.

LC-MS: This technique is particularly well-suited for the analysis of this compound as it can handle non-volatile and thermally labile compounds. LC-MS can provide the molecular weight of the parent compound and can be used to identify impurities by their mass-to-charge ratio (m/z). Recent advancements in LC-MS have made it a complementary technique to GC-MS for the detection of polar drugs and their metabolites. nih.gov

GC-MS: For volatile derivatives of (R)-2-Cyclopropyl-piperazine, GC-MS offers excellent chromatographic separation and detailed mass spectral information. nih.gov It is a standard method for the identification of piperazine-based designer drugs and their metabolites in various matrices. scholars.directrsc.org A validated GC-MS method can simultaneously quantify multiple piperazine derivatives. scholars.direct

Fragmentation Patterns and Isomeric Differentiation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For piperazine derivatives, the fragmentation pattern in Electron Ionization (EI) mass spectrometry, typically used in GC-MS, often involves the cleavage of the piperazine ring and the loss of side chains. researchgate.net The fragmentation of cyclic dipeptides, which share a similar ring structure, has been studied, and these pathways can offer insights into the fragmentation of piperazine derivatives. researchgate.net The fragmentation of protonated cyclic dipeptides in Electrospray Ionization (ESI) mass spectrometry, common in LC-MS, can also provide characteristic fragment ions that help in structure elucidation. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, ¹H NMR would show characteristic signals for the protons on the cyclopropyl (B3062369) ring, the piperazine ring, and the N-H protons. The coupling patterns and chemical shifts of these signals would provide detailed information about the connectivity of the atoms. ¹³C NMR would provide information about the carbon skeleton of the molecule. The use of advanced NMR techniques can help in assigning the stereochemistry of the molecule. chemrxiv.org Theoretical calculations of chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the interpretation of experimental NMR spectra. dergipark.org.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the secondary amine groups in the piperazine ring, as well as C-H stretching vibrations of the cyclopropyl and piperazine rings. niscpr.res.inbas.bg The dihydrochloride salt form would also influence the spectrum, particularly in the regions associated with the amine groups. A study on 1-(4-chlorophenyl) piperazine showed N-H stretching vibrations between 3099 and 3184 cm⁻¹. dergipark.org.tr

The table below summarizes the expected spectroscopic data for (R)-2-Cyclopropyl-piperazine, based on general knowledge of similar structures.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to cyclopropyl protons, piperazine ring protons (axial and equatorial), and N-H protons. Complex coupling patterns are expected. |

| ¹³C NMR | Resonances for the carbons of the cyclopropyl group and the piperazine ring. |

| FT-IR | Absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aliphatic, around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹). |

This table provides a general expectation of the spectroscopic features for this compound based on the analysis of related piperazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the molecular structure of a compound. Through various one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to confirm the connectivity of atoms and the spatial relationships between them.

For this compound, ¹H and ¹³C NMR spectra are essential for the primary structural assignment.

¹H NMR Spectroscopy would confirm the presence of all protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the protons of the cyclopropyl group, typically in the upfield region (approx. 0.3–1.0 ppm), and characteristic multiplets for the protons on the piperazine ring. The proton at the chiral center (C2), adjacent to the cyclopropyl group, would provide a key signal for structural confirmation.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. Unique signals would be expected for the carbons of the cyclopropyl ring and the four distinct carbons of the piperazine ring, confirming the core structure.

Stereochemical Analysis is crucial for chiral molecules. The "(R)" designation specifies a particular three-dimensional arrangement at the C2 carbon. Advanced NMR techniques are employed to confirm this stereochemistry and determine the compound's preferred conformation in solution. nih.gov

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings through bonds, confirming the arrangement of atoms in both the piperazine and cyclopropyl moieties. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively, providing a complete and unambiguous map of the molecular skeleton. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining stereochemistry. blogspot.comacdlabs.com These experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), which is independent of through-bond connectivity. columbia.edu For this compound, NOE correlations would help establish the relative orientation of the cyclopropyl group with respect to the piperazine ring protons, confirming, for example, a thermodynamically favorable equatorial position of the substituent on the piperazine chair conformation. nih.gov

| Fragment | Nucleus | Expected Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| Cyclopropyl Group | ¹H | ~ 0.3 - 1.5 | Confirms the presence of the strained three-membered ring. |

| ¹³C | ~ 5 - 20 | Characteristic upfield signals for cyclopropyl carbons. | |

| Piperazine Ring (CH₂) | ¹H | ~ 2.8 - 4.0 | Complex multiplets indicating the ring structure. |

| ¹³C | ~ 40 - 55 | Signals for the four methylene (B1212753) carbons of the piperazine ring. | |

| Piperazine Ring (CH) | ¹H | ~ 3.0 - 3.8 | Signal for the proton at the chiral center (C2). |

| ¹³C | ~ 55 - 65 | Signal for the chiral carbon (C2). | |

| Amine Protons (N-H) | ¹H | Broad, ~ 8.0 - 10.0 | Confirms the presence of the secondary amine salt (dihydrochloride). |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its key functional groups:

N-H Stretching: As a dihydrochloride salt, the secondary amine groups are protonated (NH₂⁺). This results in strong, broad absorption bands in the 2400–3200 cm⁻¹ region, which is distinct from the sharper N-H stretch of a free secondary amine (typically 3300-3500 cm⁻¹). researchgate.netultraphysicalsciences.org

C-H Stretching: The spectrum would show absorptions corresponding to the C-H bonds. The aliphatic C-H stretching from the piperazine ring appears in the 2850–3000 cm⁻¹ range. niscpr.res.indergipark.org.tr A characteristic C-H stretching vibration for the cyclopropyl group is also expected to appear at a higher frequency, typically above 3000 cm⁻¹. acs.org

C-N Stretching: The stretching vibrations for C-N bonds in aliphatic amines typically appear in the 1020–1250 cm⁻¹ region. ultraphysicalsciences.org

N-H Bending: The bending vibrations for the protonated amine groups would also be present, typically in the 1500–1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Protonated Amine (NH₂⁺) | Stretching | 2400 - 3200 (Broad) |

| Cyclopropyl C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Piperazine) | Stretching | 2850 - 3000 |

| Protonated Amine (NH₂⁺) | Bending | 1500 - 1600 |

| Aliphatic C-N | Stretching | 1020 - 1250 |

Derivatization Strategies for Enhanced Analytical Detection in Complex Matrices

While this compound can be analyzed directly, its detection and quantification in complex matrices, such as biological fluids or as a trace impurity in active pharmaceutical ingredients (APIs), can be challenging. jocpr.com This is primarily because the molecule lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection. researchgate.netresearchgate.net

Derivatization is a chemical modification strategy used to overcome this limitation. The secondary amine functional groups in the piperazine ring are reactive sites that can be covalently labeled with a reagent that imparts desirable analytical properties to the molecule. nih.govresearchgate.net

Common derivatization reagents for secondary amines include:

Dansyl Chloride (DNS-Cl): This reagent reacts with secondary amines to form highly fluorescent sulfonamide derivatives. researchgate.netsigmaaldrich.com These derivatives can be detected with excellent sensitivity using an HPLC system equipped with a fluorescence detector. The reaction is typically carried out in a buffered, alkaline solution. nih.govresearchgate.net The resulting dansylated piperazine is stable and allows for quantification at very low concentrations. qascf.com

4-Chloro-7-nitrobenzofuran (NBD-Cl): NBD-Cl reacts with secondary amines to produce a stable derivative that is both UV-active and fluorescent. jocpr.comjocpr.comrsc.org This dual property allows for detection using either HPLC-UV or HPLC-FLD. Derivatization with NBD-Cl is a proven method for the trace analysis of piperazine in pharmaceutical samples. researchgate.netjocpr.com

These strategies significantly lower the limits of detection (LOD) and quantification (LOQ), enabling precise measurement of the compound in challenging sample types. researchgate.netqascf.com The choice of derivatization reagent often depends on the sample matrix, the required sensitivity, and the available analytical instrumentation. biomol.com

| Derivatizing Agent | Target Functional Group | Analytical Technique Enhanced | Benefit |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Secondary Amine | HPLC with Fluorescence Detection (HPLC-FLD) | Attaches a highly fluorescent tag, enabling ultra-sensitive detection. researchgate.netqascf.com |

| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Secondary Amine | HPLC with UV or Fluorescence Detection | Forms a stable, UV-active, and fluorescent derivative for versatile and sensitive detection. jocpr.comresearchgate.net |

| para-Toluenesulphonyl chloride (PTSC) | Secondary Amine | Chiral HPLC with UV Detection | Introduces a chromophore for UV detection and can aid in chiral separation. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of (R)-2-Cyclopropyl-piperazine Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of (R)-2-Cyclopropyl-piperazine, docking studies are crucial for identifying key interactions with amino acid residues within the binding pocket of various biological targets.

Research on piperazine-containing compounds has demonstrated their potential to interact with a wide array of targets, including G protein-coupled receptors (GPCRs), kinases, and enzymes. For instance, molecular docking studies on benzimidazolone derivatives containing a piperazine (B1678402) moiety have been conducted to investigate their interaction with the σ2 receptor. researchgate.net These studies revealed that crucial amino acid residues such as Asp29, Asp56, Glu73, and Gln77 are vital for ligand binding, primarily through noncovalent interactions like hydrogen bonds, electrostatic interactions, and salt bridges. researchgate.net Similarly, docking studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have suggested their ability to target carbonic anhydrase IX (CAIX), an important target in cancer therapy. nih.gov

In the context of (R)-2-Cyclopropyl-piperazine derivatives, docking simulations would be employed to predict how the cyclopropyl (B3062369) group and the piperazine ring orient themselves within a target's binding site. The analysis would focus on identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. The results from these studies can guide the design of new analogs with improved potency and selectivity.

Table 1: Representative Molecular Docking Study Parameters for Piperazine Derivatives

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Target Protein | The biological macromolecule of interest. | σ2 Receptor (PDB: 7MFI) |

| Software | The program used to perform the docking calculations. | Schrödinger Suite, AutoDock Vina |

| Scoring Function | The algorithm used to estimate the binding affinity. | Glide Score, MM-GBSA |

| Key Interactions | The types of non-covalent bonds identified. | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| Interacting Residues | Specific amino acids in the target's active site. | Asp29, Asp56, Tyr145 |

Pharmacophore Modeling and Virtual Screening Based on the Cyclopropyl-Piperazine Motif

Pharmacophore modeling is a powerful method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.com

For the cyclopropyl-piperazine motif, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the nitrogen atoms of the piperazine ring), a hydrogen bond donor (if the piperazine is N-unsubstituted or N-monosubstituted), and a hydrophobic feature (the cyclopropyl group). This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the desired pharmacophoric features and are therefore likely to be active. nih.govijper.org This approach facilitates the discovery of new chemical scaffolds with potential therapeutic applications.

The process of pharmacophore-based virtual screening involves several steps, starting from the generation of a robust pharmacophore model, followed by the screening of compound libraries, and finally, the selection and experimental validation of the hit compounds. This strategy has been successfully applied to identify new ligands for various targets. ijper.org

Molecular Dynamics Simulations to Understand Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide detailed insights into the dynamic behavior of protein-ligand complexes, revealing information about the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules. nih.govuzh.ch

For a complex involving an (R)-2-Cyclopropyl-piperazine derivative and its biological target, an MD simulation would typically be performed for several nanoseconds or even microseconds. uzh.chmdpi.com The simulation would start with the docked pose obtained from molecular docking. The analysis of the MD trajectory can reveal the stability of key interactions observed in the docking study and identify other transient interactions that may be important for binding. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy of a ligand, providing a more accurate estimation of its affinity compared to docking scores alone. mdpi.com These simulations are crucial for understanding the dynamic nature of molecular recognition and for refining the design of new ligands. researchgate.net

Conformational Analysis of the (R)-2-Cyclopropyl-piperazine Ring System

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For the (R)-2-Cyclopropyl-piperazine ring system, the piperazine ring typically adopts a chair conformation. The substituent at the 2-position, the cyclopropyl group, can be in either an axial or an equatorial position.

Studies on 2-substituted piperazines have shown that the axial conformation is often preferred, particularly for 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov The specific orientation of the substituents on the piperazine ring can significantly influence how the molecule interacts with its biological target. For instance, the axial orientation can place key functional groups in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other potent drugs. nih.gov Understanding the conformational preferences of the (R)-2-Cyclopropyl-piperazine ring is therefore essential for designing molecules that can adopt the bioactive conformation required for binding to a specific target. Infrared spectroscopy and electric dipole moment measurements are experimental techniques that can complement computational methods in determining conformational preferences. rsc.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. jksus.orgmdpi.com These methods can provide valuable information about the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding a molecule's reactivity and its interactions with other molecules. nih.gov

For (R)-2-Cyclopropyl-piperazine, quantum chemical calculations can be used to determine a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Furthermore, these calculations can provide insights into the molecule's electrostatic potential surface, which can identify regions that are prone to electrophilic or nucleophilic attack. This information is valuable for predicting metabolic pathways and for understanding the nature of intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target. jksus.org

Table 2: Calculated Quantum Chemical Properties for Piperazine Derivatives

| Property | Description | Typical Method | Relevance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-31G*) | Relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-31G*) | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Calculated from HOMO/LUMO energies | Indicator of chemical reactivity and stability. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Mulliken Population Analysis | Helps understand electrostatic interactions. |

Future Research Directions and Translational Potential

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The therapeutic efficacy and safety of chiral molecules like (R)-2-Cyclopropyl-piperazine are critically dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes is a primary area of future research. While classical resolution methods are feasible, modern synthetic chemistry offers more elegant and scalable solutions.

Future efforts will likely focus on asymmetric synthesis to construct the chiral cyclopropyl-piperazine core directly. rsc.org Key strategies may include:

Catalytic Asymmetric C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on the piperazine (B1678402) ring, offering a streamlined approach to introduce substituents with high stereocontrol. mdpi.comnsf.gov

Transition-Metal-Catalyzed Cyclizations: Palladium- and gold-catalyzed reactions have shown promise in constructing the piperazine ring system with defined stereochemistry. researchgate.net A modular synthesis of 2,6-disubstituted piperazines has been achieved through a highly diastereoselective intramolecular palladium-catalyzed hydroamination, which could be adapted for this target. rsc.org

Chemoenzymatic Methods: The use of enzymes to catalyze key stereoselective steps offers a green and highly efficient alternative to traditional chemical methods, potentially reducing the number of synthetic steps and improving yields.